molecular formula C19H20BrNO3 B11202400 [1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid

[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid

Cat. No.: B11202400
M. Wt: 390.3 g/mol
InChI Key: IABYYSWYGKJBAK-UHFFFAOYSA-N
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Description

2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromophenyl group and a tetrahydroindole structure, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid involves several steps. One common method starts with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to form the final indole derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole structure allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and 4-bromophenylacetic acid . Compared to these compounds, 2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-5,7-dihydroindol-3-yl]acetic acid

InChI

InChI=1S/C19H20BrNO3/c1-11-14(8-17(23)24)18-15(9-19(2,3)10-16(18)22)21(11)13-6-4-12(20)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,24)

InChI Key

IABYYSWYGKJBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Br)CC(CC2=O)(C)C)CC(=O)O

Origin of Product

United States

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